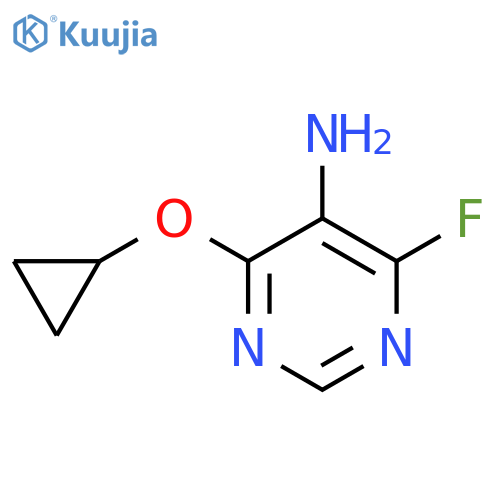

Cas no 2167568-02-5 (4-cyclopropoxy-6-fluoropyrimidin-5-amine)

4-cyclopropoxy-6-fluoropyrimidin-5-amine 化学的及び物理的性質

名前と識別子

-

- 4-cyclopropoxy-6-fluoropyrimidin-5-amine

- EN300-1295077

- 2167568-02-5

-

- インチ: 1S/C7H8FN3O/c8-6-5(9)7(11-3-10-6)12-4-1-2-4/h3-4H,1-2,9H2

- InChIKey: LWQZOTNSBMYUIG-UHFFFAOYSA-N

- SMILES: FC1=C(C(=NC=N1)OC1CC1)N

計算された属性

- 精确分子量: 169.06514005g/mol

- 同位素质量: 169.06514005g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.8

- トポロジー分子極性表面積: 61Ų

4-cyclopropoxy-6-fluoropyrimidin-5-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1295077-2500mg |

4-cyclopropoxy-6-fluoropyrimidin-5-amine |

2167568-02-5 | 2500mg |

$2351.0 | 2023-09-30 | ||

| Enamine | EN300-1295077-0.5g |

4-cyclopropoxy-6-fluoropyrimidin-5-amine |

2167568-02-5 | 0.5g |

$1440.0 | 2023-06-06 | ||

| Enamine | EN300-1295077-10.0g |

4-cyclopropoxy-6-fluoropyrimidin-5-amine |

2167568-02-5 | 10g |

$6450.0 | 2023-06-06 | ||

| Enamine | EN300-1295077-2.5g |

4-cyclopropoxy-6-fluoropyrimidin-5-amine |

2167568-02-5 | 2.5g |

$2940.0 | 2023-06-06 | ||

| Enamine | EN300-1295077-5.0g |

4-cyclopropoxy-6-fluoropyrimidin-5-amine |

2167568-02-5 | 5g |

$4349.0 | 2023-06-06 | ||

| Enamine | EN300-1295077-500mg |

4-cyclopropoxy-6-fluoropyrimidin-5-amine |

2167568-02-5 | 500mg |

$1152.0 | 2023-09-30 | ||

| Enamine | EN300-1295077-250mg |

4-cyclopropoxy-6-fluoropyrimidin-5-amine |

2167568-02-5 | 250mg |

$1104.0 | 2023-09-30 | ||

| Enamine | EN300-1295077-0.25g |

4-cyclopropoxy-6-fluoropyrimidin-5-amine |

2167568-02-5 | 0.25g |

$1381.0 | 2023-06-06 | ||

| Enamine | EN300-1295077-100mg |

4-cyclopropoxy-6-fluoropyrimidin-5-amine |

2167568-02-5 | 100mg |

$1056.0 | 2023-09-30 | ||

| Enamine | EN300-1295077-1.0g |

4-cyclopropoxy-6-fluoropyrimidin-5-amine |

2167568-02-5 | 1g |

$1500.0 | 2023-06-06 |

4-cyclopropoxy-6-fluoropyrimidin-5-amine 関連文献

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

4-cyclopropoxy-6-fluoropyrimidin-5-amineに関する追加情報

4-Cyclopropoxy-6-Fluoropyrimidin-5-Amine: A Comprehensive Overview

4-Cyclopropoxy-6-fluoropyrimidin-5-amine, also known by its CAS number 2167568-02-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of 4-cyclopropoxy-6-fluoropyrimidin-5-amine features a pyrimidine ring substituted with a cyclopropoxy group at position 4, a fluorine atom at position 6, and an amino group at position 5. These substituents contribute to its unique chemical properties and biological potential.

The synthesis of 4-cyclopropoxy-6-fluoropyrimidin-5-amine involves a series of intricate chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. Recent advancements in synthetic methodology have enabled chemists to optimize the synthesis of this compound, making it more efficient and scalable for large-scale production. Researchers have also explored various strategies to modify the substituents on the pyrimidine ring, leading to the discovery of novel analogs with enhanced bioactivity.

In terms of pharmacological properties, 4-cyclopropoxy-6-fluoropyrimidin-5-amine has shown promising results in preclinical studies. It exhibits potent inhibitory activity against several enzymes and receptors that are implicated in various diseases, including cancer, inflammation, and viral infections. For instance, studies have demonstrated that this compound can effectively inhibit the activity of kinases, which are key players in cell signaling pathways. Additionally, its ability to modulate ion channels makes it a potential candidate for treating neurological disorders.

The cyclopropoxy group attached to the pyrimidine ring plays a crucial role in determining the compound's pharmacokinetic properties. This substituent enhances the compound's solubility and bioavailability, enabling it to reach therapeutic concentrations in vital tissues. Furthermore, the fluorine atom at position 6 contributes to the compound's stability and resistance to metabolic degradation, which are essential attributes for a drug candidate.

Recent research has focused on understanding the mechanism of action of 4-cyclopropoxy-6-fluoropyrimidin-5-amine at the molecular level. Advanced techniques such as X-ray crystallography and molecular modeling have provided insights into how this compound interacts with its target proteins. These studies have revealed that the amino group at position 5 is critical for binding to the active site of enzymes, while the cyclopropoxy group stabilizes the interaction through hydrophobic interactions.

In addition to its therapeutic potential, 4-cyclopropoxy-6-fluoropyrimidin-5-amine has also been explored for its applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as a semiconductor material in organic field-effect transistors (OFETs), where it exhibits excellent charge transport properties.

The development of 4-cyclopropoxy-6-fluoropyrimidin-5-amine-based drugs has raised significant interest among pharmaceutical companies. Several clinical trials are currently underway to evaluate its safety and efficacy in treating various diseases. Early results from these trials suggest that this compound has a favorable safety profile and demonstrates potent therapeutic effects in preclinical models.

In conclusion, 4-cyclopropoxy-6-fluoropyrimidin-5-amine, with its unique chemical structure and diverse biological activities, represents a promising lead compound for drug discovery and materials science applications. Ongoing research continues to uncover new insights into its mechanism of action and potential uses, paving the way for its translation into clinical practice and industrial applications.

2167568-02-5 (4-cyclopropoxy-6-fluoropyrimidin-5-amine) Related Products

- 441289-81-2(7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide)

- 2757927-84-5(5-Amino-2-(2-acetamidoethyl)-1,3-thiazole-4-carboxylic acid)

- 1545825-31-7(2-(Azetidin-3-yloxy)ethan-1-amine)

- 887884-24-4(3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide)

- 740776-70-9(tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate)

- 2229607-61-6(2,2-difluoro-4-methylhexanoic acid)

- 1416439-50-3(Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate)

- 661481-12-5(Benzaldehyde, 4-(methoxymethoxy)-2-methyl- (9CI))

- 1075715-48-8((S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide)

- 1523347-10-5(3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile)